molecular formula C15H14ClN5O2S B11259949 4-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

4-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B11259949
M. Wt: 363.8 g/mol
InChI Key: INQSBVAJFKWWQE-UHFFFAOYSA-N
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Description

4-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a tetrazole ring, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride.

    Coupling Reactions: The final step involves coupling the tetrazole and sulfonamide intermediates under appropriate conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Oxidation of the methyl group can yield carboxylic acids.

    Reduction: Reduction of nitro groups can yield amines.

    Substitution: Substitution reactions can yield various halogenated or nitrated derivatives.

Scientific Research Applications

4-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating enzyme inhibition and protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase.

    Protein Binding: The tetrazole ring can form stable complexes with metal ions, which can be exploited in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a sulfonamide group, a tetrazole ring, and a chlorobenzene moiety is unique and contributes to its distinct chemical and biological properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

4-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C15H14ClN5O2S/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-24(22,23)14-8-4-12(16)5-9-14/h2-9,17H,10H2,1H3

InChI Key

INQSBVAJFKWWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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